tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
CAS No.:
Cat. No.: VC17735102
Molecular Formula: C13H17BrN2O2S2
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate -](/images/structure/VC17735102.png)
Specification
Molecular Formula | C13H17BrN2O2S2 |
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Molecular Weight | 377.3 g/mol |
IUPAC Name | tert-butyl N-[2-(4-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
Standard InChI | InChI=1S/C13H17BrN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17) |
Standard InChI Key | CEMBYSJAHCZVHJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)Br |
Introduction
tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic organic compound that belongs to a class of heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are often studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
The compound features:
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A benzodithiazole core, which is a heterocyclic system containing two sulfur atoms and one nitrogen atom.
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A tert-butyl carbamate group, which serves as a protecting group for amines in organic synthesis.
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A bromo substituent, which enhances the reactivity of the molecule for further functionalization through reactions like cross-coupling or nucleophilic substitution.
Structural Features
The structure of this compound can be broken down as follows:
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Core Structure: The benzodithiazole ring system provides electron-withdrawing properties, making the compound suitable for electronic applications.
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Substituents:
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The bromine atom at the 4-position increases reactivity for coupling reactions.
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The tert-butyl carbamate group stabilizes the molecule and facilitates selective reactions at other sites.
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Synthesis
The synthesis of tert-butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves:
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Formation of the Benzodithiazole Core: This is achieved by cyclization reactions involving sulfur-containing precursors and aromatic amines.
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Introduction of Bromine: Bromination is carried out using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
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Carbamate Protection: The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate or similar reagents in the presence of a base.
Electronic Applications
The benzodithiazole moiety is known for its electron-withdrawing properties, making this compound a potential candidate for:
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Organic light-emitting diodes (OLEDs).
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Organic photovoltaics (OPVs).
Studies on similar compounds have shown improved electron affinity and stability, which are critical for these applications .
Medicinal Chemistry
Sulfur-containing heterocycles like benzodithiazoles exhibit promising biological activities:
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Potential anticancer activity due to interactions with biomolecular targets via low-energy orbitals .
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Antimicrobial properties against resistant bacterial strains .
Synthetic Intermediates
The bromine substituent makes this compound highly reactive in:
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Suzuki-Miyaura coupling reactions.
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Aromatic nucleophilic substitution reactions.
These reactions allow for the introduction of various functional groups, enabling the synthesis of more complex molecules.
Experimental Data
Research Findings
Recent studies have highlighted:
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